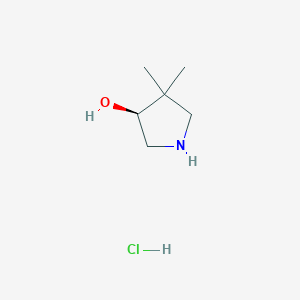

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(3S)-4,4-dimethylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |

InChI Key |

CJEZDLLOUKRCJG-NUBCRITNSA-N |

Isomeric SMILES |

CC1(CNC[C@H]1O)C.Cl |

Canonical SMILES |

CC1(CNCC1O)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the stereoselective synthesis of the pyrrolidine ring bearing hydroxyl and dimethyl substituents, followed by conversion to the hydrochloride salt for enhanced stability and handling. The key steps include:

- Formation of the pyrrolidine ring with correct stereochemistry at the 3-position.

- Introduction of 4,4-dimethyl groups.

- Hydroxylation at the 3-position.

- Salt formation with hydrochloric acid.

Representative Synthetic Route and Experimental Conditions

A detailed example of the synthesis of (S)-3-hydroxypyrrolidine derivatives, closely related to the target compound, is reported with the following key steps and conditions:

These steps illustrate the stereoselective preparation and functionalization of the pyrrolidine core, which can be adapted for the 4,4-dimethyl substitution by employing suitable precursors or alkylation steps.

Hydrochloride Salt Formation

The final step to obtain the hydrochloride salt involves treatment of the free base (S)-4,4-dimethylpyrrolidin-3-ol with hydrochloric acid under controlled conditions, typically:

- Dissolution of the free base in an appropriate solvent (e.g., ethanol or methanol).

- Addition of hydrochloric acid gas or aqueous HCl.

- Precipitation and isolation of the hydrochloride salt by filtration.

- Drying under vacuum.

This salt formation improves the compound's stability and solubility for pharmaceutical applications.

Analytical and Characterization Data

The purity and stereochemistry of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic multiplets for protons on the pyrrolidine ring and hydroxyl-bearing carbon.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the hydrochloride salt.

- Melting Point Determination: Typical for hydrochloride salts of pyrrolidine derivatives.

- Chromatographic Purification: Silica gel column chromatography or preparative HPLC to ensure high purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-3-hydroxypyrrolidine or suitable pyrrolidinone derivatives |

| Key Reagents | Sodium borohydride, triethylamine, benzyl chloroformate, potassium carbonate, hydrochloric acid |

| Solvents | Dichloromethane, tetrahydrofuran, diglyme, methanol |

| Reaction Temperatures | 5–20°C for protection steps; 25–80°C for reduction; 70°C for substitution |

| Reaction Times | 1–48 hours depending on step |

| Yields | 72% to 92% for intermediate steps |

| Purification | Silica gel chromatography, recrystallization, distillation under reduced pressure |

| Final Product Form | Hydrochloride salt as solid |

Research Findings and Considerations

- The stereoselective reduction of pyrrolidinone precursors using sodium borohydride in diglyme with acid catalysis is effective for obtaining (S)-3-hydroxypyrrolidine intermediates with high enantiomeric purity.

- Protection of the pyrrolidine nitrogen via carbamate formation facilitates subsequent functionalization and purification.

- Nucleophilic aromatic substitution reactions with potassium carbonate in polar aprotic solvents like tetrahydrofuran or dimethyl sulfoxide enable the introduction of aromatic substituents, which can be adapted for further derivatization toward the 4,4-dimethyl substitution.

- Formation of the hydrochloride salt enhances compound stability and handling, a common practice in pharmaceutical intermediate preparation.

- No direct preparation method exclusively for this compound was found in the surveyed literature; however, the described methodologies for closely related (S)-3-hydroxypyrrolidine derivatives provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: H2/Pd, sodium borohydride (NaBH4)

Substitution: SOCl2, PBr3

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halides, ethers

Scientific Research Applications

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of these targets, thereby modulating their activity. The chiral nature of the compound ensures selective binding to specific enantiomers of the target molecules, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (S)-4,4-dimethylpyrrolidin-3-OL hydrochloride with key analogues based on structural features, physicochemical properties, and applications:

Note: CAS 154.13 may refer to a typographical error; this compound’s exact identity requires verification .

Key Differences and Research Implications

Stereochemical Impact :

- The (S)-configuration in this compound enhances enantioselective binding to biological targets, as seen in its analog’s interaction with DHTKD1 . In contrast, the (3R,5S)-configured hydroxymethyl derivative shows higher polarity due to additional hydroxyl groups, influencing solubility and receptor affinity .

Functional Group Variations :

- The difluoro and carboxylic acid groups in (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride enable distinct electronic and hydrogen-bonding properties, making it suitable for coordination chemistry and protease studies .

Ring System Modifications :

- Bicyclic structures like exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride exhibit rigid conformations, favoring interactions with central nervous system targets .

Comparative Research Findings

- Solubility and Stability : Hydrochloride salts, including this compound, generally exhibit improved aqueous solubility compared to free bases, as seen in analogues like hydroxyzine hydrochloride .

- Synthetic Utility : The 4,4-dimethylpyrrolidine scaffold is a versatile intermediate for chiral auxiliaries and asymmetric catalysis, as demonstrated in the synthesis of 1-benzyl-4,4-dimethylpyrrolidin-3-ol .

Biological Activity

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrrolidine ring with two methyl groups at the fourth carbon and a hydroxyl group at the third position, contributing to its unique chemical reactivity and biological interactions.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 129.20 g/mol

- Structural Characteristics : The presence of the hydroxyl group and the two methyl groups on the pyrrolidine ring enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression and is implicated in cancer progression. The inhibition of CDK9 can lead to reduced cell proliferation and survival, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Inhibition of Cyclin-dependent Kinases :

- Studies have shown that this compound derivatives can effectively inhibit CDK9 activity. This inhibition leads to decreased transcriptional activity associated with oncogenes, thereby reducing tumor growth in various cancer models.

- Antiproliferative Activity :

- Antibiotic Resistance Modulation :

Mechanistic Insights

The biological activity of this compound is largely attributed to its structural features which allow for specific interactions with target proteins. For instance:

- Binding Affinity : Molecular docking studies have indicated strong binding interactions between the compound and CDK9, supported by hydrogen bonding and hydrophobic interactions that stabilize the complex.

- Bioactivity Profiling : The compound's bioactivity has been profiled using various assays including cell viability tests and enzyme inhibition assays, confirming its potential as a therapeutic agent.

Q & A

Q. What experimental design strategies are effective for studying the compound’s behavior in in vitro models?

- Methodological Answer : Use a Box-Behnken or central composite design to optimize formulation parameters (e.g., pH, excipient ratios) for dissolution studies. For example, in vitro release kinetics can be modeled using Higuchi or Korsmeyer-Peppas equations, with sampling intervals aligned with HPLC analysis timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.